molecular formula C10H17ClF3N B3020499 8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride CAS No. 2551115-92-3

8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride

Cat. No. B3020499
CAS RN: 2551115-92-3
M. Wt: 243.7
InChI Key: PFCPLDGTKDMRPD-UFIFRZAQSA-N
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Description

The compound 8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride is a derivative of the azaspirodecane family, which is characterized by a spirocyclic structure containing both a nitrogen atom and a trifluoromethyl group. This structural motif is of interest in medicinal chemistry due to its potential pharmacological properties.

Synthesis Analysis

The synthesis of related azaspirodecane derivatives has been explored in the literature. For instance, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane involves key steps such as the addition of prenyl magnesium bromide to a 4-methoxybenzylimine, followed by an iodine-initiated aminocyclization to form the azaspirocycle . Although this does not directly describe the synthesis of 8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride, it provides insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of azaspirodecane derivatives is characterized by a bicyclic system with a nitrogen atom incorporated into one of the rings. The presence of a trifluoromethyl group, as seen in some derivatives, can significantly influence the molecule's electronic properties and steric profile, which in turn can affect its biological activity .

Chemical Reactions Analysis

In the context of chemical reactions, the azaspirodecane core can participate in various transformations. The study on 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives, for example, shows that modifications at the trifluoromethyl position can lead to improved biological activity. The replacement of a trifluoromethyl moiety with a trifluoromethoxy group resulted in enhanced inhibitory activity against murine soluble epoxide hydrolase (sEH) .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirodecane derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can affect its oral bioavailability and metabolic stability. In the case of the sEH inhibitors, the oral administration of certain derivatives demonstrated the ability to reduce blood pressure in hypertensive rats, indicating good bioavailability and therapeutic potential .

properties

IUPAC Name

8-(trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N.ClH/c11-10(12,13)8-1-3-9(4-2-8)5-6-14-7-9;/h8,14H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCPLDGTKDMRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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